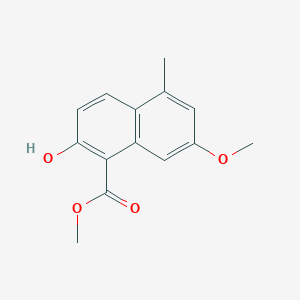
Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate is an organic compound belonging to the class of naphthoic acid derivatives. It is characterized by the presence of hydroxy, methoxy, and methyl groups attached to a naphthalene ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate can be synthesized through the esterification of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-7-methoxy-5-methyl-1-naphthoate.
Reduction: Formation of 2-hydroxy-7-methoxy-5-methyl-1-naphthyl alcohol.
Substitution: Formation of various substituted naphthoate derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid: The parent acid form of the compound.
2-hydroxy-5-methyl-1-naphthoate: A similar compound with a different substitution pattern.
2,7-dihydroxy-5-methyl-1-naphthoate: Another related compound with additional hydroxy groups.
Uniqueness
Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl substitutions, along with the ester functionality, make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-8-6-9(17-2)7-11-10(8)4-5-12(15)13(11)14(16)18-3/h4-7,15H,1-3H3 |
Clave InChI |
XYPWHNVUVDLREK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=CC(=C2C(=O)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13676306.png)
![7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13676314.png)




![Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate](/img/structure/B13676361.png)

